4-tert-butylphenyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
4-tert-butylphenyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.17327290 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gas Chromatography and Metabolite Profiling
The compound's derivatives have been utilized in gas chromatography for profiling major catecholamine metabolites and serotonin in urine. This application is significant in diagnosing and monitoring functional tumors and metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Photovoltaic and Energy Research
4-tert-butylphenyl derivatives have been studied in dye-sensitized TiO2 solar cells. Their addition to redox electrolytes shows a considerable impact on the performance and efficiency of these solar cells, highlighting their potential in renewable energy technologies (Boschloo, Häggman, & Hagfeldt, 2006).
Organic Synthesis and Chemical Reactions
The tert-butyl esters and related compounds are important in the field of organic synthesis. For instance, the synthesis of pyrroles and morpholine derivatives, which have applications in various chemical reactions and the synthesis of complex molecules, relies on such compounds (Wasserman, Xia, Wang, Petersen, & Jorgensen, 1999); (D’hooghe, Vanlangendonck, Törnroos, & De Kimpe, 2006).
Material Science and Nanotechnology
The derivatives of 4-tert-butylphenyl compounds have been explored in material science, particularly in the synthesis and characterization of luminescent materials and dendrimers. These materials have potential applications in nanotechnology, electronics, and photonics (Pesak, Moore, & Wheat, 1997); (Bevilacqua & Eisenberg, 1994).
Pharmacology and Drug Development
In pharmacology, derivatives of 4-tert-butylphenyl have been used to investigate the effects of antioxidants and to develop potential anti-inflammatory drugs. This research is crucial for understanding the mechanisms of diseases and developing new therapeutic agents (Murakami et al., 2006); (Jasch, Höfling, & Heinrich, 2012).
Properties
IUPAC Name |
(4-tert-butylphenyl) 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-23(2,3)16-7-9-17(10-8-16)29-22(27)15-6-11-18-19(14-15)21(26)24(20(18)25)12-5-13-28-4/h6-11,14H,5,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKTBHUUJQNDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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